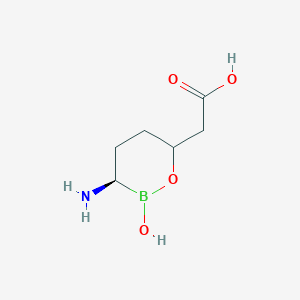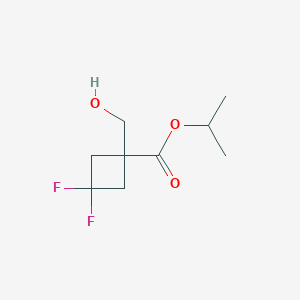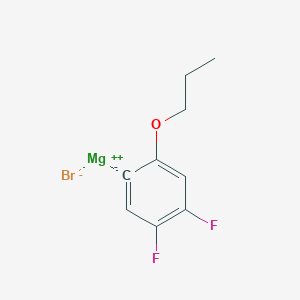
n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It features a thiophene ring substituted with a chlorine atom and an ethyl group, as well as a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis or Gewald reaction. These methods involve the cyclization of appropriate precursors in the presence of sulfur sources.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the desired position.
Ethylation: The chlorinated thiophene is subjected to ethylation using ethyl halides in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the ethylated thiophene with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the chlorine and fluorine positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted thiophene and benzamide derivatives.
Scientific Research Applications
Chemistry: n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- n-(1-(5-Chlorothiophen-2-yl)ethyl)cyclopentanamine
- n-(1-(5-Chlorothiophen-2-yl)ethyl)cyclopropanamine
- n-(1-(5-Chlorothiophen-2-yl)ethyl)aniline
Comparison: Compared to similar compounds, n-(1-(5-Chlorothiophen-2-yl)ethyl)-4-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety. This structural feature imparts unique properties, such as increased stability and specific interactions with biological targets. The compound’s versatility in undergoing various chemical reactions also enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C13H11ClFNOS |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C13H11ClFNOS/c1-8(11-6-7-12(14)18-11)16-13(17)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) |
InChI Key |
SYMWZJKKTKLPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)



